An In-depth Technical Guide to 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane (TMC)
An In-depth Technical Guide to 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane (TMC)
For Researchers, Scientists, and Drug Development Professionals
Core Properties
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane, commonly known as tetramethylcyclam or TMC, is a macrocyclic organic compound with the chemical formula C₁₄H₃₂N₄.[1][2][3] It is a derivative of cyclam, where the four secondary amine hydrogens are replaced by methyl groups. This substitution significantly impacts its chemical and physical properties, particularly its coordination chemistry. TMC is a white solid at room temperature and is utilized as a robust chelating agent in various chemical applications.[3][4]
| Property | Value | Reference |
| Molecular Formula | C₁₄H₃₂N₄ | [1][2][3] |
| Molecular Weight | 256.43 g/mol | [1][2][3] |
| CAS Number | 41203-22-9 | [1][2][3] |
| Appearance | White solid | [3] |
| Melting Point | 38-42 °C | [3] |
| Flash Point | 110 °C (closed cup) | [3] |
| IUPAC Name | 1,4,8,11-tetramethyl-1,4,8,11-tetrazacyclotetradecane | [1][2] |
Synthesis
The primary synthetic route to 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane is the N-methylation of its parent macrocycle, 1,4,8,11-tetraazacyclotetradecane (cyclam). The most common and efficient method for this transformation is the Eschweiler-Clarke reaction.[5][6] This reaction utilizes formaldehyde and formic acid to methylate primary and secondary amines. The process is known for its high yields and the prevention of quaternary ammonium salt formation.[7]
Experimental Protocol: Synthesis of TMC via Eschweiler-Clarke Reaction
This protocol is based on the general principles of the Eschweiler-Clarke reaction for the methylation of amines.
Materials:
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1,4,8,11-tetraazacyclotetradecane (cyclam)
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium hydroxide (NaOH)
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Dichloromethane (CH₂Cl₂)
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Anhydrous magnesium sulfate (MgSO₄)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4,8,11-tetraazacyclotetradecane (1 equivalent) in a minimal amount of distilled water.
-
To this solution, add an excess of formaldehyde (at least 8 equivalents) and formic acid (at least 8 equivalents).
-
Heat the reaction mixture to reflux and maintain this temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 10-12. This should be done in an ice bath to control the exothermic reaction.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
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The crude 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexane.
Coordination Chemistry
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane is a powerful tetradentate ligand that forms stable complexes with a wide variety of transition metal ions. The four nitrogen atoms of the macrocycle coordinate to the metal center, creating a highly stable chelate structure. The methyl groups on the nitrogen atoms increase the ligand's steric bulk and electron-donating ability compared to the parent cyclam, which influences the coordination geometry and stability of the resulting metal complexes.
The stability of these metal complexes is quantified by their stability constants (log K or log β). Higher values indicate stronger binding between the ligand and the metal ion.
| Metal Ion | Stability Constant (log K) | Reference |
| Cu(II) | 18.3 ± 0.2 | [8] |
| Ni(II) | 16.9 ± 0.3 | [8] |
| Zn(II) | 14.7 ± 0.4 | [8] |
| Co(II) | 15.1 ± 0.3 | [8] |
Note: The stability constant for a modified cyclam with Cu(II) and Zn(II) showed significantly higher values (logβ = 27.34 and 21.03, respectively), suggesting that the values for TMC might be even higher under different experimental conditions.[9][10][11]
Spectral Data
The characterization of 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane is typically performed using various spectroscopic techniques.
| Technique | Observed Peaks/Signals |
| ¹H NMR | Due to the symmetry of the molecule, the proton NMR spectrum is relatively simple. Signals are expected for the N-methyl protons and the ethylene and propylene bridge protons of the macrocyclic ring. |
| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the N-methyl carbons and the carbons of the ethylene and propylene bridges. |
| FT-IR | The infrared spectrum is characterized by C-H stretching and bending vibrations of the methyl and methylene groups, as well as C-N stretching vibrations. The absence of N-H stretching bands (typically around 3300-3500 cm⁻¹) confirms the full methylation of the cyclam ring. |
| Mass Spectrometry | The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will involve the loss of methyl groups and cleavage of the macrocyclic ring. |
Applications
The robust nature of 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane and its ability to form stable metal complexes make it a valuable compound in several fields:
-
Catalysis: TMC-metal complexes are used as catalysts in a variety of organic reactions, including oxidation and reduction processes.[4][6]
-
Biomimetic Chemistry: These complexes serve as models for the active sites of metalloenzymes, aiding in the study of biological processes.
-
Drug Delivery: The macrocyclic cavity of TMC can encapsulate drug molecules, and its derivatives are explored for targeted drug delivery systems.[4]
-
Medical Imaging: Radiolabeled TMC complexes have potential applications as contrast agents in magnetic resonance imaging (MRI) and as radiopharmaceuticals for positron emission tomography (PET).
Safety Information
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane is classified as an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
References
- 1. 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetramethyl- | C14H32N4 | CID 123502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. chemimpex.com [chemimpex.com]
- 5. Cyclam - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane | 41203-22-9 | Benchchem [benchchem.com]
- 9. 1,4,8,11-Tetraazacyclotetradecane | C10H24N4 | CID 64964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclam (1,4,8,11-tetraazacyclotetradecane) with one methylphosphonate pendant arm: a new ligand for selective copper(ii) binding - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
